molecular formula C15H15ClN6O B2731833 6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320416-05-5

6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2731833
CAS No.: 320416-05-5
M. Wt: 330.78
InChI Key: JAARLOKYKWTFFM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic chemical scaffold of high interest in medicinal chemistry and drug discovery. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is recognized as a privileged structure in the development of novel bioactive molecules due to its similarity to purine bases . The specific substitution pattern on this core structure is designed to enhance its potential biological activity and selectivity. Research Applications and Value: The primary research applications for this compound are in the areas of oncology and central nervous system (CNS) disorders. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-tumor activities in vitro against various human cancer cell lines . The morpholino moiety at the C-2 position, in particular, has been identified in structure-activity relationship (SAR) studies as a functional group that can be favorable for anti-tumor potency, especially when combined with other specific substitutions on the core structure . Furthermore, closely related analogues within this chemical class have been investigated as positive modulators of the GABA A receptor , showing potent anticonvulsant activity in preclinical models, which suggests potential value for neurological and psychiatric research . The molecular architecture of this compound makes it a valuable candidate for screening as a protein-protein interaction inhibitor and for exploring novel mechanisms of action in these therapeutic areas. For Research Use Only: This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals. It is not for administration to humans or for personal use. Proper safety procedures, including the use of personal protective equipment, must be followed when handling this chemical.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c16-11-3-1-10(2-4-11)12-9-18-14-19-15(20-22(14)13(12)17)21-5-7-23-8-6-21/h1-4,9H,5-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAARLOKYKWTFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

Adapting the CDC protocol from pyrazolo[1,5-a]pyridine synthesis, the following conditions are critical for triazolopyrimidine formation:

General Procedure :

  • Reactants : N-amino-2-iminopyridine (3 mmol), 1,3-dicarbonyl compound (3 mmol)
  • Solvent : Ethanol (10 mL) with acetic acid (6 equivalents)
  • Catalyst : Pd(OAc)₂ (10 mol%) or Cu(OAc)₂
  • Atmosphere : Oxygen (1 atm)
  • Temperature : 130°C, 18 hours

Table 1 : Influence of Acetic Acid Equivalents and Atmosphere on Yield

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Ar 6

Oxygen proves indispensable, achieving 94% yield (Entry 4) versus 6% under argon (Entry 5). Acetic acid acts as both proton donor and catalyst, with higher equivalents suppressing byproducts like triazolo[1,5-a]pyridines.

Substrate Scope and Functionalization

Introducing the 4-chlorophenyl group likely occurs via two routes:

  • Pre-Functionalized 1,3-Dicarbonyl Reagent : Using a 4-chlorophenyl-substituted diketone directly in the CDC step.
  • Post-Cyclization Coupling : Suzuki-Miyaura coupling on a halogenated triazolopyrimidine intermediate.

The morpholino group at position 2 is introduced via nucleophilic substitution on a chloro- or nitro-triazolopyrimidine precursor, leveraging morpholine’s strong nucleophilicity in polar aprotic solvents (e.g., DMF, 80–100°C).

Alternative Synthetic Pathways

Stepwise Cyclization

For substrates sensitive to oxidative conditions, a non-CDC approach may involve:

  • Triazole Ring Formation : Cyclizing hydrazine with nitriles or imidates.
  • Pyrimidine Annulation : Condensing the triazole with a pre-functionalized pyrimidine fragment.

While avoiding oxygen dependency, this method risks lower regioselectivity and necessitates protecting group strategies for the amine and morpholino moieties.

Solid-Phase Synthesis

Immobilizing the N-amino-2-iminopyridine on resin enables iterative coupling and cyclization steps, though scalability remains challenging.

Industrial and Environmental Considerations

  • Solvent Recovery : Ethanol and acetic acid can be distilled and reused, aligning with green chemistry principles.
  • Catalyst Recycling : Pd(OAc)₂ recovery via filtration or extraction remains technically feasible but underutilized in lab-scale protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that compounds related to 6-(4-chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit significant antiviral activity, particularly against influenza viruses. Research has shown that these compounds can disrupt the interaction between the PA and PB1 subunits of the RNA-dependent RNA polymerase (RdRP) complex in influenza A viruses. This disruption is crucial for viral replication, making these compounds potential candidates for new antiviral therapies .

Case Study: Influenza A Virus

A study focused on synthesizing triazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the phenyl ring could enhance binding affinity to the PA protein cavity. The results suggested that these compounds could serve as effective disruptors of viral polymerase activity, leading to reduced viral load in infected cells .

Anticancer Applications

This compound has also been investigated for its anticancer properties. It has been identified as a potential inhibitor of AXL receptor tyrosine kinase (RTK), which is implicated in various cancers including breast and lung cancer. Inhibiting this pathway can lead to reduced tumor growth and metastasis .

Case Study: AXL Inhibition

Research highlighted the efficacy of triazolo compounds in inhibiting AXL RTK function. These compounds were shown to reduce cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The ability of this compound to modulate this pathway presents a promising avenue for cancer treatment .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Target Effect Reference
Antiviral ActivityInfluenza A virus RdRPDisruption of PA-PB1 interaction
Anticancer ActivityAXL receptor tyrosine kinaseInhibition of tumor growth

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Key Trends and Structure-Activity Relationships (SAR)

Position 2 Substituents: Morpholino (target compound): Improves solubility and bioavailability but reduces tubulin binding affinity compared to trifluoroethylamino groups . Methylthio (): Enhances lipophilicity, favoring anti-tubercular activity . Dichlorobenzylsulfanyl (): Critical for herbicidal activity via acetolactate synthase (ALS) inhibition .

Position 6 Substituents :

  • 4-Chlorophenyl : Common in antimalarial and anti-tubercular compounds; chlorine enhances target binding via hydrophobic interactions .
  • Trifluorophenyl (): Increases microtubule stabilization potency by 10-fold compared to chlorophenyl .

Position 7 Modifications :

  • Aromatic amines (e.g., 4-chlorophenyl): Improve metabolic stability but may reduce CNS penetration .
  • Aliphatic amines (e.g., cyclopropyl): Enhance blood-brain barrier permeability for neurodegenerative applications .

Pharmacokinetic and Toxicity Profiles

  • Methoxy Derivatives (e.g., ): Higher metabolic clearance due to O-demethylation pathways .
  • Methylthio Analogues (): Potential CYP3A4 inhibition risks .

Biological Activity

6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular weight of 330.77 g/mol and features a triazole ring fused with a pyrimidine moiety. Its structure is characterized by the presence of a morpholino group and a chlorophenyl substituent, which are crucial for its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions typically utilizing methods such as the Ugi reaction followed by cyclization to form the desired triazolo-pyrimidine structure. The synthetic route can be summarized as follows:

  • Starting Materials : 4-chlorobenzaldehyde, morpholine, and appropriate triazole precursors.
  • Reactions : Sequential reactions including condensation and cyclization.
  • Yield : Typical yields range from 25% to 30%, depending on the specific conditions employed.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related triazole derivatives have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values often in the low micromolar range .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Triazole derivative AHCT1164.363
Triazole derivative BMCF-7<10

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. The presence of electron-withdrawing groups like chlorine enhances its interaction with cellular targets, potentially leading to increased apoptosis rates .

Anti-inflammatory Properties

In addition to anticancer activity, triazole-containing compounds are noted for their anti-inflammatory effects. In vitro assays have demonstrated that they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various triazole derivatives against leukemia cell lines. The results indicated that modifications in substituents significantly influenced their potency, with some derivatives showing IC50 values comparable to established chemotherapeutics .
  • Inflammation Inhibition : Another study focused on the anti-inflammatory potential of triazole derivatives, demonstrating significant inhibition of COX enzymes at low concentrations, suggesting a promising therapeutic avenue for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(4-chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves cyclization of chlorinated triazolopyrimidine precursors followed by substitution reactions. For example, chloro groups at the 5- or 7-position can be displaced by morpholine under nucleophilic aromatic substitution conditions. Key steps include:

  • Use of polar aprotic solvents (e.g., NMP, DMF) and elevated temperatures (~80–120°C) to facilitate amine substitution .
  • Purification via silica gel column chromatography with gradients of ethyl acetate/hexanes to isolate the final product .
  • Confirmation of substitution patterns using 1^1H NMR and LC-MS, as demonstrated in structurally analogous triazolopyrimidines .

Q. How is the structural identity of this compound validated in research settings?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation, as shown for N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (monoclinic P21_1/n space group, a=7.0640a = 7.0640 Å, b=25.2362b = 25.2362 Å) .
  • Spectroscopic techniques : 1^1H/13^{13}C NMR to verify proton environments (e.g., aromatic protons at δ 7.45–7.57 ppm for 4-chlorophenyl) and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of microtubule-targeting triazolopyrimidines like this compound?

  • Methodological Answer :

  • Substituent requirements :
  • A morpholino group at the 2-position enhances solubility and tubulin-binding affinity, as seen in cevipabulin analogs .
  • The 4-chlorophenyl group at the 6-position improves hydrophobic interactions with tubulin’s β-subunit, critical for stabilizing microtubules .
  • Fluoro substituents at ortho positions on the phenyl ring maximize activity by enhancing electron-withdrawing effects and binding specificity .
  • In vitro assays : Measure tubulin polymerization rates using turbidity assays and competitive binding studies with 3^3H-vinblastine to confirm non-paclitaxel binding sites .

Q. How does this compound address multidrug resistance (MDR) in cancer models?

  • Methodological Answer :

  • Mechanistic studies : Triazolopyrimidines evade P-glycoprotein (P-gp)-mediated efflux, a common MDR mechanism, due to their unique binding mode on tubulin .
  • In vitro validation : Compare cytotoxicity in drug-sensitive (e.g., A549) vs. P-gp-overexpressing (e.g., NCI/ADR-RES) cell lines using MTT assays. IC50_{50} values for resistant lines should remain low (<100 nM) .
  • In vivo models : Administer orally (10–50 mg/kg) in nude mouse xenografts to demonstrate tumor growth inhibition without resistance development .

Q. What computational and crystallographic tools are used to study its interaction with tubulin?

  • Methodological Answer :

  • Molecular docking : Align the compound into the vinca alkaloid binding site using AutoDock Vina, focusing on interactions with β-tubulin residues (e.g., Asp329, Lys326) .
  • Cryo-EM/X-ray crystallography : Resolve tubulin-compound complexes at 2.5–3.0 Å resolution to map hydrogen bonds and hydrophobic contacts, as done for cevipabulin .
  • Free energy calculations : Use MM-GBSA to quantify binding affinities and compare with paclitaxel derivatives .

Data Contradiction Analysis

Q. Discrepancies in reported IC50_{50} values across studies: How should researchers reconcile these?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), incubation times (48–72 hr), and ATP-based viability assays (CellTiter-Glo®) .
  • Solubility factors : Account for DMSO concentration effects (<0.1% v/v) and use equilibrium solubility assays (e.g., shake-flask method) to adjust dosing .
  • Batch variability : Characterize compound purity (>95% by HPLC) and confirm lot-to-lot consistency via 1^1H NMR .

Experimental Design Considerations

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

  • Methodological Answer :

  • Oral bioavailability : Conduct cassette dosing in Sprague-Dawley rats (5 mg/kg) with LC-MS/MS plasma analysis to calculate AUC024h_{0-24h} and Cmax_{max} .
  • Metabolic stability : Use liver microsomes (human/rodent) to measure intrinsic clearance (CLint_{int}) and identify major metabolites via UPLC-QTOF .
  • Blood-brain barrier (BBB) penetration : Assess brain/plasma ratios in BALB/c mice after IV administration; target Kp,uu_{p,uu} >0.3 for CNS applications .

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